![molecular formula C23H21FN2O4S B2996584 N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide CAS No. 1005299-84-2](/img/structure/B2996584.png)
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide
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Overview
Description
The compound “N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide” is a complex organic molecule that contains several functional groups. It has a sulfonyl group attached to a fluorophenyl group, a tetrahydroquinoline group, and a phenoxyacetamide group . These functional groups could potentially give this compound a variety of interesting chemical and physical properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s difficult to predict the exact 3D structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The sulfonyl group could potentially undergo a variety of reactions, including substitution and addition reactions . The tetrahydroquinoline and phenoxyacetamide groups could also participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the sulfonyl and fluorophenyl groups could potentially make this compound relatively polar, which would influence its solubility in different solvents .Scientific Research Applications
Enzyme Inhibition
Research has explored the synthesis and evaluation of sulfonamide derivatives, including tetrahydroisoquinolines, for their inhibitory activity against specific enzymes. For instance, Grunewald et al. (2006) reported on compounds acting as selective inhibitors for phenylethanolamine N-methyltransferase (PNMT), suggesting potential applications in treating disorders related to catecholamine regulation (G. L. Grunewald et al., 2006).
Fluorescent Sensors
Europium(III) complexes have been developed as fluorescent pH probes, demonstrating the utility of complex molecules in monitoring pH changes in biological systems, which could extend to the use of similar fluorophenylsulfonyl tetrahydroquinoline derivatives (Xiaoling Zhang et al., 2011).
Anticancer Activity
Sulfonamide derivatives have been synthesized and tested for their anticancer activity. Ghorab et al. (2015) highlighted the potential of sulfonamide compounds to inhibit cancer cell growth, suggesting that structurally related compounds could have similar therapeutic applications (M. Ghorab et al., 2015).
Histone Deacetylase Inhibition
1-Arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines have been identified as potent inhibitors of histone deacetylases (HDAC), showing effectiveness in suppressing the growth of prostate cancer cells. This suggests potential research applications of similar compounds in cancer treatment (Yi-Min Liu et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O4S/c24-18-9-12-21(13-10-18)31(28,29)26-14-4-5-17-8-11-19(15-22(17)26)25-23(27)16-30-20-6-2-1-3-7-20/h1-3,6-13,15H,4-5,14,16H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKDXTKZHGAHNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide |
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